molecular formula C16H10Cl2N2 B1315821 (E)-4,6-Dichloro-2-styrylquinazoline CAS No. 36950-52-4

(E)-4,6-Dichloro-2-styrylquinazoline

Cat. No.: B1315821
CAS No.: 36950-52-4
M. Wt: 301.2 g/mol
InChI Key: ZOGLWQMNYWJMIF-RMKNXTFCSA-N
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Description

(E)-4,6-Dichloro-2-styrylquinazoline is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4,6-Dichloro-2-styrylquinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with 4,6-dichloroquinazoline as the core structure.

    Styryl Group Introduction: The styryl group is introduced through a Heck reaction, which involves the coupling of 4,6-dichloroquinazoline with styrene in the presence of a palladium catalyst and a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at elevated temperatures (around 100-150°C).

    Purification: The product is purified using column chromatography or recrystallization to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-4,6-Dichloro-2-styrylquinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Amines, thiols, in the presence of a base or under neutral conditions.

Major Products

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further explored for their biological and chemical properties.

Scientific Research Applications

(E)-4,6-Dichloro-2-styrylquinazoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives, which are explored for their potential as catalysts and ligands in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-4,6-Dichloro-2-styrylquinazoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloroquinazoline: Lacks the styryl group, making it less versatile in terms of chemical reactivity and biological activity.

    2-Styrylquinazoline: Lacks the chlorine atoms, which may affect its chemical stability and reactivity.

    4,6-Dichloro-2-phenylquinazoline: Similar structure but with a phenyl group instead of a styryl group, leading to different chemical and biological properties.

Uniqueness

(E)-4,6-Dichloro-2-styrylquinazoline is unique due to the presence of both chlorine atoms and the styryl group, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields.

Properties

IUPAC Name

4,6-dichloro-2-[(E)-2-phenylethenyl]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2/c17-12-7-8-14-13(10-12)16(18)20-15(19-14)9-6-11-4-2-1-3-5-11/h1-10H/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGLWQMNYWJMIF-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562808
Record name 4,6-Dichloro-2-[(E)-2-phenylethenyl]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36950-52-4
Record name 4,6-Dichloro-2-[(E)-2-phenylethenyl]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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